Product packaging for 4-(Butan-2-ylidene)azepane(Cat. No.:)

4-(Butan-2-ylidene)azepane

Cat. No.: B13326355
M. Wt: 153.26 g/mol
InChI Key: FOHMTUKMLJLGGI-KTKRTIGZSA-N
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Description

4-(Butan-2-ylidene)azepane is a chemical compound of interest in medicinal and organic chemistry research as a functionalized azepane derivative. The azepane core—a seven-membered ring containing one nitrogen atom—is a significant structural motif found in a variety of natural products and synthetic bioactive molecules . Researchers are particularly interested in azepane-based compounds due to their demonstrated potential in a wide spectrum of therapeutic areas, which includes antidiabetic, anticancer, and antiviral activities . This specific derivative features a butylidene substituent, which may be explored to modulate the compound's lipophilicity, stereochemistry, and binding interactions within biological systems. The primary research value of this compound lies in its utility as a versatile synthetic intermediate or building block for the discovery and development of new pharmacologically active agents. Synthetic methodologies for constructing seven-membered azacyclic systems like this one are an active area of investigation, as their inherent ring strain and slow cyclization kinetics present unique synthetic challenges . Consequently, this compound can serve as a valuable scaffold for creating compound libraries aimed at establishing structure-activity relationships (SAR). It is important to note that the specific biological activity and mechanism of action for this compound are subject to ongoing research and are not fully characterized. Researchers are encouraged to investigate its properties further within their experimental frameworks. Handling and Usage: This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to appropriate laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B13326355 4-(Butan-2-ylidene)azepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4Z)-4-butan-2-ylideneazepane

InChI

InChI=1S/C10H19N/c1-3-9(2)10-5-4-7-11-8-6-10/h11H,3-8H2,1-2H3/b10-9-

InChI Key

FOHMTUKMLJLGGI-KTKRTIGZSA-N

Isomeric SMILES

CC/C(=C\1/CCCNCC1)/C

Canonical SMILES

CCC(=C1CCCNCC1)C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 Butan 2 Ylidene Azepane and Analogues

Mechanism of Ylidene Formation and Stability

The formation of azepine derivatives can occur through complex multistep reaction cascades. For instance, the deprotonation of specific benzothiophene-derived alkynyl imines with lithium diisopropylamide (LDA), followed by transmetalation, can furnish an azepine ring system upon workup. nih.gov The mechanism of such transformations has been elucidated and confirmed through experimental studies and quantum chemical calculations. nih.gov

The stability of the core azepane ring is a critical factor influencing its reactivity. Computational studies have provided significant insight into the structural and electronic properties of the azepane ring. nih.gov High-level electronic structure calculations indicate that the twist-chair conformation is the most stable geometry for the azepane system. nih.gov The chair conformation is more commonly associated with transition states in conformational changes. nih.gov

The kinetic stability of azepane has been compared to its heterocyclic analogues, oxepane (B1206615) and thiepane. The trend for decreasing stability and reactivity is in the order of oxepane > azepane > thiepane. nih.govresearchgate.net Ring strain has a substantial effect on the energy balance of these cyclic molecules. nih.govresearchgate.net The C–N–C bond angle in azepane, calculated at the MP2 level of theory, is approximately 116.2°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, which is indicative of angle and torsional strain within the seven-membered ring. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions are powerful tools for constructing complex, fused-ring systems containing the azepane core.

Silyl-Aza-Prins Cyclization : This method provides an effective pathway to seven-membered nitrogen heterocycles. The process can yield trans-azepanes with high diastereoselectivity and in high yields. nih.gov The choice of Lewis acid catalyst is crucial; for example, InCl₃ selectively produces azepanes, whereas TMSOTf may lead to different products. nih.gov Recent advancements have utilized iron(III) salts as sustainable catalysts for this transformation, allowing for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. acs.org

Brønsted Acid-Assisted Cyclization : A facile route for synthesizing azepino[4,5-b]indolones involves the intramolecular cyclization of unsaturated tryptamides, assisted by a Brønsted acid like (+)-camphorsulfonic acid (CSA). thieme-connect.de

Organolithium-Mediated Rearrangement : Enantioenriched 2-aryl azepanes can be converted into N'-aryl ureas, which subsequently undergo rearrangement upon treatment with a base. nih.gov This reaction proceeds through a configurationally stable benzyllithium (B8763671) intermediate, leading to stereospecific transfer of the aryl substituent to the 2-position, yielding previously inaccessible 2,2-disubstituted azepanes. nih.gov

Dearomative Ring Expansion : A novel strategy to synthesize complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govresearchgate.net This process, mediated by blue light, converts the nitro group into a singlet nitrene, transforming the six-membered aromatic ring into a seven-membered 3H-azepine system, which can then be hydrogenated to the saturated azepane. nih.govresearchgate.net

A summary of these pathways is presented in the table below.

Reaction TypePrecursorConditionsProductRef.
Silyl-Aza-Prins CyclizationAllylsilyl Amines & AldehydesInCl₃ or FeCl₃Tetrahydroazepines acs.org, nih.gov
Brønsted Acid CyclizationUnsaturated Tryptamides(+)-CSA, HeatAzepino[4,5-b]indolones thieme-connect.de
Organolithium Rearrangement2-Aryl-N'-aryl-azepane-ureasBase (e.g., organolithium)2,2-Disubstituted Azepanes nih.gov
Photochemical Ring ExpansionNitroarenesBlue Light, PhosphitePolysubstituted Azepanes nih.gov

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry provides indispensable tools for understanding the intricate mechanisms of reactions involving azepane and its derivatives.

DFT calculations have been extensively used to explore the reactivity and stability of the azepane ring system. acs.org By employing methods such as the meta-hybrid M06-2X functional and long-range-separated ωB97XD functionals, researchers have investigated global reactivity descriptors, including Fukui functions, frontier molecular orbitals (FMOs), and molecular electrostatic potentials. nih.govresearchgate.netacs.org These studies help predict the most likely sites for electrophilic and nucleophilic attack.

DFT calculations have also been used to validate structural parameters by comparing them with experimental X-ray diffraction data. nih.govacs.org The calculated geometries show excellent conformity with experimental values, providing confidence in the computational models. researchgate.netacs.org For instance, the calculated bond lengths for C-N and C-C bonds in azepane are very similar to those determined by X-ray crystallography. researchgate.net

Table: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) in Azepane

Bond X-ray Data M06-2X Calculation MP2 Calculation
C1-C2 1.527 1.5335 1.5297
C-N 1.456 1.4590 1.4602

Data sourced from ACS Omega, 2022. researchgate.net

Furthermore, DFT calculations have been applied to elucidate the mechanisms of more complex reactions, such as the rearrangement cascades involved in azepine formation, supporting the proposed pathways and explaining the differential reactivity of intermediates. nih.gov

The analysis of transition states is crucial for understanding reaction kinetics and selectivity. For the conformational flexibility of the azepane ring itself, calculations have shown that the twist-chair is the ground-state conformation, while the chair conformation is often a transition state for interconversion pathways. nih.gov

In reaction mechanisms, transition state analysis helps to rationalize product formation. For example, in a gold-catalyzed [4+3] cycloaddition reaction for the synthesis of azepines, the observed diastereoselectivity is explained by a proposed mechanism involving an intramolecular nucleophilic addition onto an iminium electrophile via a specific transition state. nih.gov Similarly, DFT calculations for the silyl-aza-Prins cyclization indicate a low activation barrier of 9.5 kcal/mol for the key nucleophilic cyclization step, supporting the feasibility of the reaction under mild conditions. acs.org

Functional Group Interconversions on the Azepane Ring

The modification of functional groups on a pre-existing azepane ring is a key strategy for generating diverse analogues. These interconversions allow for the fine-tuning of molecular properties for applications in drug discovery and materials science.

Examples of such transformations include:

Amine to Urea (B33335) Conversion : In a chemoenzymatic synthesis pathway, an enantioenriched 2-aryl azepane (an amine) is converted into the corresponding N'-aryl urea. nih.gov This urea is not the final product but a key intermediate that undergoes a subsequent base-mediated rearrangement. nih.gov

Hydrogenolysis of Dienes : In the synthesis of azepanes from nitroarenes, a critical step is the hydrogenolysis of the intermediate 3H-azepine. nih.gov This reaction reduces the double bonds within the seven-membered ring to yield the fully saturated azepane core, representing a transformation from a cyclic diene functionality to an alkane. nih.govresearchgate.net

These examples highlight how functional group interconversions are integral steps in multistep synthetic sequences involving azepane derivatives.

Diels-Alder Reactions in Azepane Synthesis

The Diels-Alder reaction is a powerful C-C bond-forming reaction that has been applied to the synthesis of complex molecules containing the azepane framework.

Vinylazepines as Dienes : The stereoselectivity of Diels-Alder reactions involving vinylazepines has been a subject of detailed study. nih.gov Unlike analogous reactions with vinylpiperideines which show high endo selectivity, Diels-Alder reactions of vinylazepines with N-phenylmaleimide afford the exo cycloadduct exclusively. nih.gov This surprising divergence in stereoselectivity has been investigated using DFT calculations, which correctly predict the major stereoisomers. nih.gov

Dihydro-1H-azepines in Cycloadditions : Enantiomerically pure 2,3-dihydro-1H-azepines serve as versatile scaffolds that undergo highly stereoselective [4+2] cycloaddition reactions with various heterodienophiles. rsc.org This approach provides access to novel, stereodefined fused azepane systems. rsc.org

Oxa-Diels-Alder Reactions : Fused azepane systems can also be constructed using intramolecular oxa-Diels-Alder reactions. Lewis acid-catalysed reactions between azepino[1,2-a]indole dione (B5365651) derivatives and enol ethers lead to novel tetracyclic azepane-fused pyrano[3,2-b]indoles with high stereoselectivity under mild conditions. rsc.org

These applications demonstrate the utility of the Diels-Alder reaction in constructing and functionalizing the azepane ring system, offering control over stereochemistry and enabling the synthesis of complex polycyclic structures.

Spectroscopic and Advanced Structural Elucidation Methodologies for Azepane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azepane Characterization

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. For 4-(Butan-2-ylidene)azepane, NMR would confirm the presence and connectivity of the seven-membered azepane ring and the butan-2-ylidene substituent.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the azepane ring and the butan-2-ylidene group. Due to the symmetry of butane, its protons exist in two different chemical environments, which would be reflected in the spectrum. docbrown.info The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would appear downfield compared to the other methylene (B1212753) protons of the ring. The signals for the azepane ring protons would likely appear as complex multiplets between δ 1.5 and δ 3.5 ppm. rsc.org The methyl and ethyl protons of the butan-2-ylidene group would have characteristic shifts and splitting patterns.

¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms of the azepane ring adjacent to the nitrogen (C2 and C7) would resonate at approximately δ 45-55 ppm. mdpi.com The C=C double bond of the butan-2-ylidene group would be characterized by two downfield signals, with the carbon atom at the junction with the ring (C4) appearing around δ 130-140 ppm.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH) within the molecule, allowing for the tracing of the CH₂-CH₂-CH₂ sequences within the azepane ring and the ethyl group of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be essential for confirming the connection of the butan-2-ylidene group to the C4 position of the azepane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H Broad singlet, ~1.5-3.0 -
C2-H₂, C7-H₂ Multiplet, ~2.8-3.2 ~48-55
C3-H₂, C5-H₂ Multiplet, ~2.2-2.6 ~35-40
C6-H₂ Multiplet, ~1.6-1.9 ~27-32
C4 - ~135-145
C=C(CH₃)CH₂CH₃ - ~125-135
=C-CH₃ Singlet, ~1.8-2.1 ~15-20
=C-CH₂CH₃ Quartet, ~2.0-2.4 ~25-30
=C-CH₂CH₃ Triplet, ~1.0-1.2 ~12-15

The seven-membered azepane ring is known for its conformational flexibility, capable of adopting multiple low-energy conformations such as chair-like and boat-like forms. NMR spectroscopy is a key tool for studying these conformational dynamics in solution. rsc.org

The conformational preferences of the azepane ring can be investigated through a detailed analysis of proton-proton coupling constants (³JHH values) obtained from the high-resolution ¹H NMR spectrum. rsc.org The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation, providing insight into the ring's geometry.

Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons. Observing an NOE between specific protons can help to establish their relative stereochemistry and favor a particular ring conformation. Studies on substituted azepanes have shown that even minor changes, such as the introduction of a single fluorine atom, can significantly bias the ring towards one dominant conformation. rsc.orgrsc.org For this compound, variable-temperature NMR studies could also be employed to investigate the energy barriers between different conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. lew.ro For this compound (Molecular Formula: C₁₀H₁₉N), the nominal molecular weight is 153 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. mdpi.comrsc.org This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas with the same nominal mass. For this compound, HRMS would be expected to yield a measured mass that corresponds to the calculated exact mass of C₁₀H₁₉N (153.1517). This confirmation is a critical step in the structural elucidation process.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing nitrogen-containing compounds like azepane derivatives. lew.ro It typically generates protonated molecular ions, [M+H]⁺. In the case of this compound, the ESI-MS spectrum would be expected to show a prominent base peak at an m/z (mass-to-charge ratio) of 154.1596, corresponding to the [C₁₀H₂₀N]⁺ ion. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information. nih.gov Characteristic fragmentation patterns for related azepine derivatives often involve cleavage of the seven-membered ring or loss of substituents. smolecule.com For this compound, potential fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) or cleavage of the azepane ring structure.

Table 2: Expected HRMS and ESI-MS Data for this compound

Analysis Type Expected Ion Calculated m/z
HRMS [M]⁺• 153.1517
ESI-MS [M+H]⁺ 154.1596

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The main expected absorptions include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the azepane ring.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups in both the ring and the side chain.

C=C Stretch: An absorption band in the region of 1640-1680 cm⁻¹ for the carbon-carbon double bond of the butan-2-ylidene group. Its intensity can be variable.

N-H Bend: A band in the region of 1550-1650 cm⁻¹ associated with the N-H bending vibration.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3300 - 3500
C-H (sp³ aliphatic) Stretch 2850 - 2960
C=C (alkene) Stretch 1640 - 1680
N-H (secondary amine) Bend 1550 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In the context of "this compound," the key chromophore is the enamine moiety (a C=C double bond conjugated with a nitrogen atom). The electronic transitions associated with this system, primarily π → π* and to a lesser extent n → π* transitions, give rise to characteristic UV absorption bands.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment of the chromophore. Factors such as the substitution pattern on the double bond, the nature of the amine, and the solvent polarity can influence the UV-Vis spectrum. For instance, increasing the substitution on the enamine double bond generally leads to a bathochromic (red) shift of the λmax. rsc.org

Table 1: Representative UV-Vis Absorption Data for Enamine Chromophores

Compound ClassChromophoreElectronic TransitionRepresentative λmax (nm)
Enamine DerivativeC=C-Nn → π236
π → π379
Dienamine (Pyrrolidine)C=C-C=C-Nπ → π*~280-290

Note: The data in this table is illustrative and represents values for structurally related enamine systems, not "this compound" itself.

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography to azepane-containing molecules has been demonstrated in numerous studies. For instance, the crystal structures of various [b]-annulated azepane scaffolds have been determined to establish their relative trans-configurations. researchgate.net In another example, the structure of a complex trithiadiazapentalene derivative featuring exocyclic C-N double bonds was confirmed by X-ray crystallography. rsc.org Similarly, the absolute configuration of chiral azepane derivatives has been unequivocally established through this technique. researchgate.net

For a molecule like "this compound," a single-crystal X-ray diffraction study would reveal:

The precise geometry of the exocyclic double bond.

The conformation of the seven-membered azepane ring.

The planarity or deviation from planarity of the enamine system.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Although a crystal structure for "this compound" is not available, data for other heterocyclic compounds with exocyclic double bonds have been reported. For example, isoxazol-5(4H)-one derivatives have been shown to have significant dihedral angles around their exocyclic C=C double bonds. ardc.edu.au

Table 2: Illustrative Crystallographic Data for an Azepane Derivative

ParameterExample Value (for a representative derivative)
Empirical FormulaC₁₂H₁₂N₂O₂
Formula Weight216.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)15.456(7)
c (Å)9.345(5)
β (°)109.87(3)
Volume (ų)1102.1(9)
Z4

Note: This table presents example crystallographic data for a substituted azepine derivative found in the literature and is intended for illustrative purposes only. chem-soc.si It does not represent the crystal structure of "this compound."

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. They are particularly important for separating complex mixtures, including isomeric compounds that often exhibit very similar physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it ideal for determining the purity of compounds like "this compound" and for separating its potential isomers.

The synthesis of "this compound" could potentially yield a mixture of (E)- and (Z)- geometric isomers due to the substitution pattern on the exocyclic double bond. Furthermore, if the synthetic route involves chiral reagents or results in the formation of a stereocenter, enantiomers or diastereomers could be present.

HPLC, particularly with chiral stationary phases (CSPs), is the method of choice for separating such isomers. The choice of the stationary phase and the mobile phase composition is critical for achieving successful separation. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioselective separation of chiral amines and their derivatives. yakhak.orgmdpi.com The separation is based on the differential interactions between the isomers and the chiral selector of the CSP.

A kinetic study on the base-catalyzed imine-enamine tautomerism of a chiral isoxazoline (B3343090) derivative successfully employed HPLC on an amylose-based CSP to separate the enantiomers of both the imine and enamine forms in a single run. mdpi.com This highlights the power of chiral HPLC in analyzing complex isomeric mixtures. Detection is typically achieved using a UV detector, set to a wavelength where the analyte absorbs maximally. yakhak.org

Table 3: Representative HPLC Conditions for Separation of Amine Derivatives

ParameterIllustrative Condition
ColumnChiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions100 mm x 4.6 mm, 3 µm
Mobile Phasen-hexane:ethanol:ethyl acetate (B1210297):diethylamine (50:50:20:0.1, v/v/v/v)
Flow Rate3.5 mL/min
Temperature25 °C
DetectionUV at 263 nm

Note: The conditions presented in this table are based on a published method for the separation of imine and enamine tautomers and serve as a representative example. mdpi.com These conditions would require optimization for the specific analysis of "this compound."

Computational Chemistry and Molecular Modeling of 4 Butan 2 Ylidene Azepane

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.commmsl.cz In the context of 4-(butan-2-ylidene)azepane, molecular docking studies would be employed to identify potential protein targets and elucidate the binding mode and affinity of the compound within the active site of these targets.

The process involves preparing the three-dimensional structure of this compound and docking it into the binding sites of a panel of known protein structures, often those implicated in disease pathways. The scoring functions within docking software then calculate the binding energy, which indicates the strength of the interaction. mmsl.cz For instance, studies on similar azepine derivatives have explored their potential as inhibitors for various enzymes by calculating the Cdocker energy. neliti.com A lower binding energy suggests a more stable protein-ligand complex.

Hypothetical docking studies for this compound against a panel of kinases, a common class of drug targets, could yield results as shown in Table 1. The interactions would likely involve hydrogen bonds between the azepane nitrogen and key amino acid residues, as well as hydrophobic interactions involving the butan-2-ylidene moiety. These studies are crucial for prioritizing this compound for further screening against specific biological targets. repec.orgijsciences.com

Table 1: Hypothetical Molecular Docking Results for this compound against Selected Kinase Targets

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)-8.5LEU83, LYS33, ASP145
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-7.9CYS919, ASP1046, GLU885
p38 Mitogen-Activated Protein Kinase-7.2MET109, LYS53, THR106
Epidermal Growth Factor Receptor (EGFR)-6.8MET793, LYS745, ASP855

Homology Modeling for Protein-Ligand Systems

When the crystal structure of a target protein is not available, homology modeling can be used to generate a three-dimensional model based on the known structure of a homologous protein (a template). nih.govomu.edu.tr This technique is particularly valuable for studying the interaction of this compound with novel or less-characterized proteins.

The process begins by identifying a suitable template protein with a high degree of sequence identity to the target protein. frontiersin.org The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model is built using the template's backbone structure. omu.edu.tr The quality of the resulting model is assessed using various validation tools. Once a reliable model is obtained, molecular docking studies, as described in the previous section, can be performed to predict the binding of this compound to this modeled protein. nih.gov This approach allows for the investigation of a wider range of potential biological targets for which experimental structures are not yet determined.

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mmsl.cz If this compound were identified as a hit compound with desirable activity, ligand-based virtual screening could be employed to find other compounds with similar properties.

This approach uses the structure of the known active ligand, in this case, this compound, as a template to search for other molecules with similar shapes and chemical features. nih.govtechscience.com Pharmacophore modeling, a key component of ligand-based design, would identify the essential steric and electronic features of this compound that are responsible for its biological activity. schrodinger.comresearchgate.net This pharmacophore model can then be used as a 3D query to screen large compound databases, identifying diverse chemotypes that could have similar biological effects.

Prediction of Molecular Properties and Reactivity using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are used to predict the electronic structure and reactivity of molecules. mdpi.comvub.be For this compound, these methods can provide valuable insights into its molecular properties. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the molecule's chemical reactivity and kinetic stability. crimsonpublishers.com

The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability. crimsonpublishers.com Furthermore, quantum chemical calculations can determine various molecular descriptors, such as electronegativity, hardness, and softness, which are crucial for predicting the molecule's behavior in biological systems. mdpi.com These calculations can also generate an electrostatic potential map, which visualizes the charge distribution and helps in identifying regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Table 2: Predicted Quantum Chemical Properties of this compound (Hypothetical Values)

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Electronegativity (χ)3.35
Hardness (η)2.85
Softness (S)0.35

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, which has a seven-membered azepane ring and a rotatable butan-2-ylidene group, conformational analysis is critical. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or within a protein binding site. chemrxiv.org

By simulating the motion of the atoms over a period of time, MD can provide a detailed picture of the conformational landscape of this compound. oncotarget.com This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket, a concept known as "induced fit". mmsl.cz The results of MD simulations can also be used to refine the results of molecular docking studies by providing a more dynamic and realistic representation of the protein-ligand complex.

Polypharmacology Prediction Tools and Structural Similarity Analysis

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. This can be both a desirable trait for treating complex diseases and a source of potential side effects. Polypharmacology prediction tools utilize computational algorithms to predict the likely targets of a given compound based on its structural and chemical features.

For this compound, these tools would analyze its structure and compare it to databases of known drugs and their targets. By identifying structural similarities to other compounds with known activities, these tools can generate a list of potential off-target interactions. This information is invaluable in the early stages of drug discovery for assessing the potential selectivity profile of a new compound and for anticipating potential safety issues. Structural similarity analysis, often based on 2D fingerprints or 3D shape comparisons, is a core component of these predictive models.

In Vitro Biological Evaluation Methodologies

A variety of in vitro methods are employed to assess the biological activity of newly synthesized compounds, excluding clinical data. These methodologies provide crucial preliminary data on the potential therapeutic effects of these molecules.

Preclinical Pharmacological and Biological Studies of Azepane Derivatives

1 Cell-Based Assays

Cell-based assays are fundamental in preclinical research to determine the biological effects of compounds on living cells.

Cytotoxicity: The cytotoxic effects of azepane derivatives and related compounds are frequently evaluated against various cancer cell lines. For example, the cytotoxicity of novel 2-heteroaryl-4-(4-heteroaryl-2-oxobut-3-en-1-ylidene)-substituted benzothiazepanes was tested against a panel of eight cancer cell lines. researchgate.net In another study, new heterocyclic hybrids of 4-aza-podophyllotoxin were assessed for their cytotoxic activity against several cancer cell lines, including KB, HepG2, A549, and MCF7, using the MTT protocol. rsc.org The results indicated that some of these compounds displayed moderate to high cytotoxicity. rsc.org Similarly, the evaluation of cytotoxic and apoptotic effects in MCF-7 human cancer cells was used to assess σ₂ receptor activity of certain benzoxazole (B165842) and benzothiazole-based derivatives containing an azepane ring. researchgate.net

Drug Efflux Inhibition: While not specifically detailed for "4-(Butan-2-ylidene)azepane," the challenge of multidrug resistance (MDR) in cancer chemotherapy is a significant area of research. researchgate.net Natural products and their derivatives are being explored for their potential to overcome MDR, which often involves the inhibition of drug efflux pumps. researchgate.net

Below is a table summarizing the in vitro biological evaluation of some azepane derivatives and related compounds.

Compound ClassAssay TypeCell LinesKey Findings
Benzothiazepane derivativesCytotoxicity8 cancer cell linesSome analogs showed high potency and broad-spectrum activity. researchgate.net
4-Aza-podophyllotoxin hybridsCytotoxicity (MTT)KB, HepG2, A549, MCF7, Hek-293Compounds displayed moderate to high cytotoxicity against tested cancer cell lines. rsc.org
Benzoxazole/Benzothiazole-azepanesCytotoxicity/ApoptosisMCF-7Useful for assessing σ₂ receptor activity. researchgate.net

Biochemical Assays for Enzyme Activity

Biochemical assays are crucial for determining the inhibitory potential of azepane derivatives against various enzymes. These in vitro tests measure how a compound affects the activity of a specific enzyme, often by quantifying the formation of a product or the depletion of a substrate.

For instance, azepanone derivatives have been evaluated for their ability to inhibit deubiquitinating enzymes, which are involved in protein degradation pathways critical for cancer cell survival. In these studies, lead compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines. Similarly, other azepane derivatives have been assessed for their inhibitory effects on poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. A series of novel tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were synthesized and evaluated, with compound 11b showing excellent PARP-1 inhibitory activity with an IC50 value of 19.24 nM. nih.gov

The proteinase inhibitory potential of 5H-dibenzo[b,f]azepine-5-carboxamide derivatives was measured using an azocasein (B1165720) assay. ajol.info This method involves incubating the enzyme (trypsin) with the inhibitor, followed by the addition of the substrate (azocasein). The reaction is stopped, and the resulting absorbance is measured to determine the level of inhibition. ajol.info Furthermore, studies on 1,3,4-oxadiazole (B1194373) derivatives have utilized assays to evaluate the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in inflammation and cancer. nih.gov These assays are fundamental in establishing the mechanism of action and therapeutic potential of new chemical entities within the azepane class.

Radioactive Ligand Displacement Assays

Radioactive ligand displacement assays are a cornerstone in pharmacology for characterizing the interaction of compounds with specific receptors. nih.govoncodesign-services.com These assays determine the binding affinity of a test compound by measuring its ability to displace a known radioactive ligand from its receptor. The data generated, typically the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), is essential for structure-activity relationship studies. nih.gov

This technique has been widely applied to azepane derivatives to assess their binding profiles at various G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.govacs.org For example, a chiral bicyclic N-benzylated azepane was identified as a potent inhibitor of monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), with IC50 values below 100 nM. acs.orgnih.gov Its affinity for the sigma-1 receptor (σ1R) was also determined using this method, yielding an IC50 of approximately 110 nM. acs.orgnih.gov

In studies of fentanyl derivatives, competitive radioligand binding assays were used to assess their affinity for the μ-opioid receptor, with results reported as IC50 values. researchgate.net Similarly, various azepane-containing compounds have been evaluated for their affinity at sigma receptors (σ1 and σ2). google.com These assays typically involve incubating the receptor source (e.g., brain homogenates or cell membranes expressing the receptor) with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. acs.orggoogle.com The amount of bound radioactivity is then measured to determine the extent of displacement. oncodesign-services.com

CompoundTargetKi (nM)
N-benzylated bicyclic azepane ((R,R)-1a)NET< 100
N-benzylated bicyclic azepane ((R,R)-1a)DAT< 100
N-benzylated bicyclic azepane ((R,R)-1a)σ1R~110
1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane (E153)human H3R33.9
Benzo[d]thiazol-2(3H)one derivative (12)σ1R7.2

This table presents binding affinity data for representative azepane derivatives against various biological targets.

Structure-Activity Relationship (SAR) Studies of Azepane Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govtandfonline.com For azepane derivatives, these studies have been crucial for optimizing their pharmacological profiles for a range of therapeutic targets. nih.govresearchgate.net The inherent structural flexibility of the seven-membered azepane ring offers a versatile scaffold for designing new drugs. nih.govresearchgate.net

SAR analyses have revealed that modifications to the azepane ring or the introduction of various substituents can significantly alter biological activity, including enzyme binding affinity and receptor interactions. These studies guide the rational design of more potent, selective, and less toxic drug candidates. nih.gov

Impact of Substituent Modifications on Biological Activity

The modification of substituents on the azepane scaffold is a key strategy for modulating pharmacological activity. Research has consistently shown that the type, position, and number of substituents can have a profound effect on the efficacy and selectivity of these compounds. ontosight.ainih.gov

In a series of N-benzylated bicyclic azepanes, halogenated analogs were prepared to explore the impact of substituents on monoamine transporter inhibition. While a p-chloro substituent significantly decreased norepinephrine transporter (NET) inhibition, m-chloro and m-bromo substituents led to a strong increase in potency against NET, as well as the dopamine (DAT) and serotonin (B10506) (SERT) transporters. nih.gov For tryptophan derivatives containing an azepine moiety, the nature of substituents on a phenyl ring attached to the core structure significantly influenced their antiviral activity. nih.gov The activity was affected by the electronic properties (electron-donating vs. electron-withdrawing) and the position (ortho, meta, para) of the substituents. nih.gov

Similarly, in the development of sigma receptor ligands, replacing a metabolically labile azepane ring with a bulkier 1-adamantamine moiety was explored to improve metabolic stability. nih.gov This modification, along with variations in other parts of the molecule, led to compounds with low nanomolar affinity for the σ1 receptor and altered selectivity over the σ2 receptor. nih.gov Studies on other azepane derivatives have also shown that introducing different substituents can enhance antimicrobial efficacy or other biological activities. These findings underscore the importance of substituent modification in optimizing the therapeutic potential of azepane-based compounds.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. For azepane derivatives, the spatial arrangement of atoms can significantly influence their pharmacological profiles. The biological activities of these compounds are often dependent on their stereochemistry, with different stereoisomers (e.g., enantiomers or diastereomers) exhibiting distinct potencies and selectivities. ontosight.ai

For instance, the resolution of a racemic N-benzylated bicyclic azepane into its individual enantiomers revealed that the biological activity resided primarily in one enantiomer. acs.orgnih.gov This enantiomer, (R,R)-1a, was a potent inhibitor of monoamine transporters, while the other was significantly less active. nih.gov This highlights the importance of stereoselective synthesis or chiral separation in developing azepane-based therapeutics.

In the context of iminosugars, which include polyhydroxylated piperidine (B6355638) and azepane structures, stereochemistry is paramount for glycosidase inhibition. Studies on a library of iminosugars with different stereochemistries and ring sizes (six-membered piperidines vs. seven-membered azepanes) showed that both the configuration of the hydroxyl groups and the ring structure itself were crucial determinants of inhibitory activity against α- and β-glucosidases. mdpi.com For example, an L-ido-azepane derivative showed significant α-glucosidase inhibition, whereas a D-manno-azepane derivative was active against β-glucosidase, demonstrating how stereochemical changes can switch enzyme selectivity. mdpi.com

In Vivo Preclinical Evaluation

In vivo preclinical evaluations are performed to understand a compound's effects in a living organism. While detailed in vivo studies for this compound are not specified in the literature, related azepane derivatives have undergone such assessments to characterize their pharmacological effects and pharmacokinetic properties. For example, some azepane derivatives have been tested in animal models to evaluate their anticonvulsant activity. google.com Other studies have used in vivo models of pain and inflammation to test the efficacy of novel azepane compounds. researchgate.net

Pharmacokinetic Property Assessment

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Assessing the PK properties of azepane derivatives is a critical step in preclinical development to predict their behavior in humans. uga.edu

In vitro metabolic stability studies are often conducted as an early assessment of a compound's pharmacokinetic profile. For a series of benzo[d]thiazol-2(3H)one derivatives, metabolic stability was evaluated using rat liver microsomes (RLMs). nih.gov It was found that replacing an azepane ring with a 1-adamantamine moiety led to a slight improvement in metabolic stability, increasing the half-life (t1/2) from 0.98 min for the parent compound to between 1.23 and 4.32 min for the new derivatives. nih.gov

CompoundHalf-life (t1/2) in RLMs (min)Intrinsic Clearance (Clint) (mL/min/mg protein)
SN56 (azepane-containing) 0.980.71
Compound 7 1.500.46
Compound 8 4.320.16
Compound 9 2.460.28
Compound 10 1.060.65
Compound 11 1.230.56
Compound 12 1.540.45

This table shows in vitro pharmacokinetic parameters for a lead compound (SN56) and its adamantanamine-containing analogs (7-12), demonstrating the impact of structural modification on metabolic stability.

Further in silico and in vivo studies are used to predict and confirm PK properties. For a tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative (11b ), computational predictions suggested it had favorable pharmacokinetic characteristics, supporting its potential for in vivo studies. nih.gov Pharmacokinetic studies on another multi-target azepane derivative (E153 ) showed that after intraperitoneal administration, the compound was distributed to both peripheral tissues and the central nervous system, indicating its ability to cross the blood-brain barrier. dntb.gov.ua Such assessments are vital for determining the potential utility of azepane derivatives as therapeutic agents. ajol.infomdpi.com

Efficacy Studies in Animal Models (e.g., in vivo anti-mycobacterial activity, behavioral effects in mice related to neurotransmitter levels)

Extensive searches of scientific databases yielded no specific in vivo efficacy studies for this compound. Consequently, there is no published data regarding its potential anti-mycobacterial activity in animal models. Furthermore, no research detailing behavioral effects in mice, or the corresponding impact on neurotransmitter levels, for this specific compound could be located.

Table 1: Summary of In Vivo Efficacy Studies for this compound (Note: The following table is for illustrative purposes, as no data was found.)

Model Assay Type Key Findings Reference
N/AIn Vivo Anti-mycobacterialNo data availableN/A
N/ABehavioral Effects (Mice)No data availableN/A

Evaluation of Drug Adaptation and Tolerance Mechanisms

Following a comprehensive literature review, no studies were identified that evaluated the mechanisms of drug adaptation or the development of tolerance related to the administration of this compound.

Assessment of Resistance Induction

There is no available data in the current scientific literature assessing the potential for this compound to induce resistance in microbial strains or other biological systems.

Combinatorial Effects with Existing Therapeutic Agents

No preclinical research was found that investigates the combinatorial or synergistic effects of this compound when used in conjunction with other existing therapeutic agents.

Table 2: Combinatorial Effects of this compound (Note: The following table is for illustrative purposes, as no data was found.)

Combination Agent Therapeutic Area Observed Effect Reference
N/AN/ANo data availableN/A

Synthesis and Exploration of 4 Butan 2 Ylidene Azepane Analogs and Derivatives

Design Principles for Azepane Analog Generation

The design of novel analogs of 4-(Butan-2-ylidene)azepane is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies often involve modifying the parent structure to explore new chemical space and optimize interactions with biological targets. researchgate.netarxiv.org

Introducing conformational constraints into flexible molecules like azepanes can lock the molecule into a specific, biologically active conformation, potentially increasing potency and selectivity. researchgate.netnih.gov This can be achieved by incorporating the azepane ring into a bicyclic or polycyclic system. The goal is to reduce the entropic penalty upon binding to a biological target. acs.org For instance, fusing an additional ring to the azepane core can restrict the rotational freedom of the seven-membered ring. acs.org The stereochemistry of these fused systems, whether cis or trans, can significantly impact their biological activity. acs.org

Strategy Description Example
Ring FusionCreation of bicyclic systems to lock the azepane ring in a specific conformation.Synthesis of cis- and trans-fused azepanes. acs.org
Introduction of Rigid LinkersIncorporating inflexible units to restrict conformational freedom.Use of cyclic amino acids as templates for peptidomimetics. researchgate.net

This table illustrates strategies for creating conformationally constrained azepane analogs.

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comdrughunter.com This strategy can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com In the context of azepane derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, a gem-dimethyl group might be replaced with a gem-difluoro group to block metabolic oxidation. nih.gov

Original Group Bioisosteric Replacement Rationale
HydrogenFluorine or DeuteriumModulate metabolism and pKa. cambridgemedchemconsulting.com
MethoxyFluorineImprove metabolic stability. cambridgemedchemconsulting.com
PhenylPyridyl, ThiopheneAlter electronic properties and solubility. cambridgemedchemconsulting.com
Amide1,2,4-OxadiazoleEnhance metabolic stability and permeability. nih.gov
t-ButylTrifluoromethyl oxetaneDecrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

This table provides examples of common bioisosteric replacements relevant to drug design.

Synthetic Strategies for Derivatization

The chemical modification of this compound can be approached by altering the ylidene moiety, substituting the azepane ring, or constructing more complex fused and bicyclic systems.

The butan-2-ylidene group offers several opportunities for chemical modification. The double bond can undergo various reactions, and the alkyl chain can be altered. For instance, new hexahydropyrimido[1,2-a]azepine derivatives have been synthesized bearing different functionalized aryl and heterocyclic moieties. nih.gov

Introducing substituents onto the azepane ring is a common strategy to explore the structure-activity relationships of these compounds. lifechemicals.com Various synthetic methods can be employed to achieve substitution at different positions of the seven-membered ring. Late-stage oxidation of tetrahydroazepines can provide access to densely functionalized oxo-azepines. nih.gov Furthermore, a dearomative ring expansion of nitroarenes has been developed to produce polysubstituted azepanes. rwth-aachen.denih.gov

Key synthetic approaches for ring substitution include:

Reductive Amination : This method can be used to introduce substituents on the nitrogen atom or other positions of the ring. nih.gov

Ring-Closing Metathesis (RCM) : RCM is a powerful tool for constructing the azepane ring with predefined substituents. nih.govresearchgate.net

Tandem Reactions : Sequences like amination followed by cyclization can efficiently generate functionalized azepines from acyclic precursors. nih.gov

Creating fused and bicyclic systems containing the azepane ring can lead to conformationally restricted analogs with potentially improved biological profiles. acs.orgunibe.ch Several synthetic strategies have been developed to access these complex architectures.

One notable method involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles to generate fused dihydroazepine derivatives. nih.gov Another approach utilizes the reaction of dihalocarbene species with cyclic enamides to form bicyclic halogenated aminocyclopropane derivatives, which can then undergo ring expansion to yield functionalized azepanes. rsc.org Additionally, ring expansion of bicyclic lactams can also lead to the formation of fused azepane structures. researchgate.net

Synthetic Method Description Resulting Structure
Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangementA sequence involving the formation of a transient vinylcyclopropane which rearranges to the fused azepine. nih.govFused dihydroazepines. nih.gov
Dihalocarbene addition and ring expansionReaction of dihalocarbenes with cyclic enamides followed by reductive amination-triggered ring cleavage. rsc.orgFunctionalized azepanes. rsc.org
Beckmann RearrangementRing expansion of cyclohexanone (B45756) oximes to form lactams, which are then reduced to azepanes. acs.orgFused azepanes. acs.org
Schmidt ReactionAn alternative to the Beckmann rearrangement for ring expansion. acs.orgFused azepanes. acs.org

This table summarizes key synthetic strategies for preparing fused and bicyclic azepane derivatives.

Polycyclic Azepane Systems

The incorporation of the this compound scaffold into polycyclic systems represents a key strategy for exploring novel chemical space and accessing more complex, three-dimensional molecular architectures. Such structures are of significant interest in medicinal chemistry as they can offer improved target specificity and pharmacological properties. The construction of these systems can be approached through the formation of fused, bridged, or spirocyclic ring systems attached to the azepane core.

General strategies for the synthesis of fused azepane derivatives often involve sequential reactions that build additional rings onto the azepane framework. One such reported method involves a Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles, which generates fused dihydroazepine derivatives. nih.gov This approach could potentially be adapted to precursors containing the this compound moiety to create novel fused systems. Another versatile method for constructing fused N-heterocycles is the use of catalyst-free conditions to form bicyclic systems. nih.gov The synthesis of cis- and trans-fused azepanes has also been achieved via a Beckmann rearrangement of cyclohexanone oximes, followed by reduction of the resulting lactam. nih.govacs.org

Bridged polycyclic azepanes are characterized by two rings sharing non-adjacent atoms. The synthesis of such complex scaffolds can be achieved through C-H bond insertion reactions. beilstein-journals.org For instance, carbenes or nitrenes generated from suitable precursors can undergo intramolecular C-H insertion to form a bridging bond, a strategy that has been successfully applied to the synthesis of various bridged polycyclic natural products. beilstein-journals.org Another approach involves an aza-Piancatelli cyclization followed by a Michael addition sequence to furnish bridged tetrahydrobenzo[b]azepines. researchgate.net These methods provide a pathway to rigid molecular structures that are of interest for their potential biological activities.

Spirocyclic systems containing an azepane ring feature a single atom that is part of both rings. The synthesis of spirocycles can be achieved from common cyclic carboxylic acids through a sequence involving the formation of azetidinones and their subsequent reduction to azetidines, which can then be further elaborated. nih.gov The table below summarizes various synthetic strategies that could be employed for the generation of polycyclic systems based on the azepane core.

Polycyclic SystemSynthetic StrategyKey Features
Fused AzepanesRh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangementForms fused dihydroazepine derivatives from dienyltriazoles. nih.gov
Fused AzepanesBeckmann rearrangement of cyclohexanone oximesLeads to the formation of cis- and trans-fused lactams which can be reduced to the corresponding azepanes. nih.govacs.org
Bridged AzepanesIntramolecular C-H bond insertionUtilizes carbenes or nitrenes to form a bridging bond. beilstein-journals.org
Bridged AzepanesAza-Piancatelli cyclization/Michael additionA one-pot sequence to generate bridged tetrahydrobenzo[b]azepines. researchgate.net
Spirocyclic AzepanesFrom cyclic carboxylic acidsInvolves the formation and reduction of azetidinone intermediates. nih.gov

Cheminformatic Approaches to Unexplored Chemical Space

Cheminformatics provides powerful tools for the systematic exploration of chemical space, enabling the design and enumeration of novel molecular scaffolds and the generation of virtual libraries for in silico screening. These approaches are particularly valuable for identifying underexplored areas of chemical space around a core scaffold like this compound.

Database Generation and Scaffold Enumeration

The generation of comprehensive chemical databases is a fundamental step in exploring the potential of a given scaffold. This can be achieved by systematically enumerating all possible molecules that adhere to simple rules of chemical stability and synthetic feasibility. For instance, the Generated Databases (GDBs) have been used to enumerate billions of possible small molecules. nih.gov

A more focused approach involves the enumeration of scaffolds based on specific ring systems. For example, starting from the GDB-4c database, which contains ring systems with up to four carbon atoms, a systematic enumeration of all possible nonaromatic mono- and bicyclic amines and diamines with five-, six-, or seven-membered rings has been performed. acs.org This process generated 1,139 possible scaffolds, a significant portion of which were found to be novel, meaning they were not present in public databases like PubChem. acs.org

This type of scaffold enumeration can be directly applied to the this compound core to generate a virtual library of novel analogs. By defining the azepane ring as the core and systematically varying the substitution at the 4-position and other available positions, a vast library of derivatives can be generated. The novelty of these generated scaffolds can be assessed by comparison against existing chemical databases. The table below illustrates a hypothetical enumeration of scaffold types based on the azepane core.

Scaffold TypeDescriptionPotential for Novelty
Monocyclic Azepane AnalogsSubstitution at various positions of the azepane ring with different functional groups.Moderate
Bicyclic Fused AzepanesAn additional ring fused to the azepane core.High, as many fused azepane systems are unexplored. acs.org
Bicyclic Bridged AzepanesA bridge connecting two non-adjacent atoms of the azepane ring.High
Bicyclic Spiro AzepanesA spirocyclic fusion to the azepane ring.High

The enumerated virtual libraries can then be subjected to in silico screening to predict their physicochemical properties and potential biological activities, thereby prioritizing the synthesis of the most promising candidates. This cheminformatic-driven approach allows for a more efficient and targeted exploration of the chemical space surrounding this compound.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of azepane derivatives remains a significant challenge for organic chemists due to the kinetic and thermodynamic hurdles associated with forming medium-sized rings. nih.gov Future research will prioritize the development of more efficient, selective, and sustainable synthetic methods to access structurally diverse azepane libraries.

Key areas of focus include:

Ring-Expansion Reactions: Methods involving the expansion of more readily available five- or six-membered rings, such as pyrrolidines and piperidines, are promising. researchgate.netrsc.org Strategies like the Beckmann rearrangement of cyclohexanone (B45756) oximes and regioselective ring-opening of bicyclic intermediates are being explored to create substituted azepanes. researchgate.netacs.org Future work will likely focus on improving the stereocontrol and functional group tolerance of these transformations.

Catalytic Cycloadditions: Transition-metal-catalyzed reactions, such as hetero-[5+2] cycloadditions, provide rapid access to highly substituted azepane cores with excellent control over regio- and stereoselectivity. researchgate.net The development of novel catalysts and reaction conditions will be crucial for expanding the scope of these powerful methods.

C-H Functionalization: Direct functionalization of C-H bonds on the azepane ring is an atom-economical approach to introduce molecular complexity. researchgate.net Research into site-selective C-H activation will enable the late-stage modification of azepane scaffolds, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies. researchgate.net

Sustainable and Green Chemistry Approaches: The use of environmentally benign reagents, solvents, and catalysts is a growing priority. researchgate.netjopir.in Methodologies that utilize visible light, microwave irradiation, or biocatalysis are expected to become more prevalent in the synthesis of azepane derivatives. researchgate.netbenthamdirect.comorganic-chemistry.org

Table 1: Emerging Synthetic Strategies for Azepane Scaffolds
MethodologyDescriptionKey AdvantagesReferences
Ring ExpansionExpansion of smaller, more accessible rings (e.g., pyrrolidines, piperidines) to form the seven-membered azepane structure.Access to complex scaffolds from simple precursors. researchgate.netrsc.orgacs.org
Domino Hydroformylation/Double CyclizationAn atom-economic process providing rapid access to fused azepane skeletons under mild conditions.High atom economy, good yields, and diastereoselectivity. researchgate.net
Intermolecular Hetero-[5+2] CycloadditionReaction between oxidopyrylium ylides and cyclic imines to construct highly substituted azepanes.Excellent control of regio- and stereoselectivity. researchgate.net
Photochemical RearrangementVisible light-mediated dearomative rearrangement of quaternary aromatic salts to yield functionalized azepines.Uses simple starting materials and straightforward steps. organic-chemistry.org

Deepening Mechanistic Understanding of Azepane-Mediated Biological Processes

While numerous azepane-containing compounds exhibit potent biological activity, a detailed understanding of their mechanism of action at the molecular level is often incomplete. The conformational flexibility of the azepane ring can be a double-edged sword, contributing to potent binding but also making SAR analysis complex. lifechemicals.com

Future research should aim to:

Elucidate Target Engagement: Utilize advanced biochemical and biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of azepane-based ligands in complex with their biological targets. These studies can reveal specific binding interactions and rationalize observed activity. acs.org

Understand Structure-Activity Relationships (SAR): Systematically synthesize and evaluate focused libraries of azepane analogs to probe the effects of substitution patterns and stereochemistry on biological activity. mdx.ac.uknih.gov This data is crucial for building predictive models and designing next-generation compounds with improved potency and selectivity. nih.gov

Investigate Polypharmacology: Many drugs interact with multiple targets, a phenomenon known as polypharmacology. acs.org Future studies should characterize the off-target activities of azepane derivatives to understand potential side effects or to identify opportunities for drug repurposing. Target prediction tools can help identify likely interactions for further experimental validation. acs.orgresearchgate.net

Probe Conformational Effects: The flexible nature of the azepane ring means it can adopt multiple conformations. lifechemicals.com Research combining NMR spectroscopy and computational modeling can help determine the bioactive conformation of azepane ligands when bound to their receptors, providing critical insights for the design of more rigid and selective analogs. lifechemicals.com

Application of Advanced Computational Techniques for Drug Discovery and Optimization

In silico methods are indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. japsonline.comfrontiersin.orgsysrevpharm.org The application of these techniques to azepane-based scaffolds holds significant promise for streamlining the development pipeline.

Key computational approaches include:

Molecular Docking and Virtual Screening: These methods predict the binding mode and affinity of ligands to a target protein's three-dimensional structure. sysrevpharm.orgopenmedicinalchemistryjournal.com They can be used to screen large virtual libraries of azepane derivatives to identify promising hit compounds for synthesis and biological testing, saving time and resources. frontiersin.orgopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For azepane derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create predictive models that guide the design of more potent molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to understand the stability of binding interactions, the role of solvent molecules, and conformational changes that occur upon ligand binding.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.org Applying these models early in the design process for azepane derivatives can help to identify and mitigate potential liabilities, such as P-glycoprotein efflux, which can limit CNS penetration. researchgate.net

Table 2: Computational Tools in Azepane Drug Discovery
TechniqueApplicationPotential ImpactReferences
Molecular DockingPredicts ligand binding modes and affinities within a target's active site.Prioritizes compounds for synthesis; rationalizes SAR. openmedicinalchemistryjournal.comnih.gov
3D-QSAR (CoMFA/CoMSIA)Correlates 3D structural features with biological activity to guide optimization.Identifies key regions on the scaffold for modification to enhance potency. nih.govnih.gov
Pharmacophore ModelingIdentifies essential 3D arrangements of chemical features required for biological activity.Facilitates virtual screening and scaffold hopping. researchgate.net
ADMET PredictionIn silico estimation of pharmacokinetic and toxicological properties.Early identification of candidates with poor drug-like properties. frontiersin.org

Exploration of Novel Azepane Scaffolds for Emerging Therapeutic Areas

The structural and conformational diversity of the azepane ring makes it an attractive scaffold for targeting a wide array of biological systems. mdx.ac.uknih.gov While azepane derivatives have found success as anticancer, antimicrobial, and anti-Alzheimer's agents, there is vast potential in unexplored therapeutic areas. researchgate.netmdx.ac.uk

Future research will likely venture into:

Neurological and Psychiatric Disorders: The development of novel bicyclic azepanes has yielded potent inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders. acs.orgresearchgate.net The ability to fine-tune the scaffold to achieve specific selectivity profiles is a key advantage.

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Azepane-based compounds represent a promising starting point for the development of agents with novel mechanisms of action against multidrug-resistant pathogens. nih.gov

Metabolic Diseases: Azepane derivatives have already been developed as antidiabetic agents (e.g., Tolazamide). lifechemicals.com New, highly functionalized azepane iminosugars are being synthesized and evaluated as potential glycosidase inhibitors for the treatment of lysosomal storage disorders and other metabolic conditions. acs.orgnih.gov

Oncology: The azepane core is present in natural products with antitumor activity, such as (-)-balanol. lifechemicals.com This has inspired the development of synthetic azepane derivatives as potent and selective kinase inhibitors (e.g., PKB inhibitors) and topoisomerase II inhibitors for cancer therapy. acs.orgnih.gov

The exploration of novel, often complex, azepane architectures, including spirocyclic and fused-ring systems, will be critical to unlocking the full therapeutic potential of this versatile heterocyclic scaffold. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(Butan-2-ylidene)azepane, and how can their efficiency be validated experimentally?

  • Methodology : The compound can be synthesized via S-alkylation of azepane-2-thione with brominated precursors (e.g., 4-nitrophenacyl bromide) in anhydrous acetonitrile, followed by sulfide extrusion and purification via silica gel chromatography. Validation includes monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR and mass spectrometry (MS). Final purity is confirmed by X-ray crystallography and elemental analysis .
  • Key Metrics : Reaction yields (typically 60–80%), crystallographic R-factors (<0.05), and spectroscopic data (e.g., 1H^1H-NMR chemical shifts for azepane protons at δ 1.5–2.5 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodology :

  • X-ray diffraction : Use SHELXL for structure refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) and ORTEP for visualizing thermal ellipsoids .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for confirming substituent positions, IR for detecting functional groups (e.g., C=O stretching at ~1700 cm1^{-1}), and high-resolution MS for molecular weight validation .
    • Example Data : Crystallographic unit cell parameters (e.g., a=6.7963A˚,α=76.508a = 6.7963 \, \text{Å}, \, \alpha = 76.508^\circ) and hydrogen-bond distances (e.g., N–H⋯O = 2.89 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental structural data for this compound?

  • Methodology :

Re-refinement : Re-examine diffraction data using SHELXL with updated parameters (e.g., absorption corrections, disorder modeling) .

Computational Validation : Compare density functional theory (DFT)-optimized geometries with experimental bond lengths and angles (e.g., C=C bond at 1.39 Å vs. DFT-predicted 1.41 Å) .

Statistical Analysis : Apply Hamilton R-factor tests to assess model validity and check for systematic errors (e.g., incorrect space group assignment) .

Q. What strategies optimize the hydrogen-bonding network in crystalline this compound to influence supramolecular assembly?

  • Methodology :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) to enhance hydrogen-bond acceptor strength, as seen in related enaminones .
  • Cocrystallization : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to form synthons like R22(4)\text{R}_2^2(4) motifs .
    • Case Study : In 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, intramolecular N–H⋯O bonds stabilize a six-membered ring, while intermolecular bonds create 12-membered synthons .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodology :

Replicate Conditions : Reproduce reactions under inert atmospheres (e.g., argon) to exclude oxygen-mediated side reactions.

Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted thione intermediates) .

Statistical Comparison : Apply ANOVA to evaluate yield variability across laboratories, considering factors like solvent purity and catalyst aging .

Experimental Design Considerations

Q. What computational tools are recommended for modeling the conformational dynamics of this compound in solution?

  • Methodology :

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (e.g., water/acetonitrile) to simulate ring puckering and substituent rotation .
  • NMR Predictors : Employ ACD/Labs or MestReNova to correlate calculated 1H^1H-NMR shifts with experimental data for validation .

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